4-[(2-methoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Description
4-[(2-Methoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is a sulfonamide-functionalized pyrrole derivative characterized by a 2-methoxyethyl sulfamoyl group at the 4-position of the pyrrole ring and a carboxylic acid substituent at the 2-position.
Properties
IUPAC Name |
4-(2-methoxyethylsulfamoyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S/c1-15-3-2-10-16(13,14)6-4-7(8(11)12)9-5-6/h4-5,9-10H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWHJKXEPGNCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CNC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole is treated with a formylating agent followed by oxidation.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrrole derivative with sulfamoyl chloride in the presence of a base.
Methoxyethyl Substitution: The final step involves the substitution of the sulfamoyl group with a 2-methoxyethyl group using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The sulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include pyrrole derivatives with additional oxygen-containing functional groups.
Reduction: Products may include alcohols, aldehydes, or amines.
Substitution: Products will vary depending on the nucleophile used, resulting in a wide range of substituted pyrrole derivatives.
Scientific Research Applications
4-[(2-methoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-methoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 4-[(2-methoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid with related compounds:
Key Observations :
- The target compound has a lower molar mass (248.26 g/mol) compared to bulkier analogs like the diethylamino-propyl derivative (303.38 g/mol) .
- The 2-methoxyethyl sulfamoyl group confers moderate polarity (PSA ~105 Ų), balancing solubility and membrane permeability. In contrast, the pyrazole-substituted analog has higher polarity (PSA ~121 Ų) due to its aromatic heterocycle .
- Chlorinated analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit reduced PSA and increased hydrophobicity, which may influence bioavailability .
Enzyme Inhibition Potential
- Fungal HDAC Inhibition: A structurally related compound, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, demonstrated potent inhibition of Magnaporthe oryzae RPD3 (a fungal HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) . This suggests that the 2-methoxyethyl group enhances binding affinity to HDAC active sites.
- Antimicrobial Activity: Sulfamoyl-pyrrole derivatives with tertiary amine substituents (e.g., diethylamino-propyl) showed broader antimicrobial spectra in preliminary studies, likely due to increased lipophilicity enabling membrane penetration .
Stability and Reactivity
- The carboxylic acid group in all analogs contributes to pH-dependent solubility, with improved stability in neutral or alkaline conditions.
- The sulfamoyl group in the target compound is less prone to hydrolysis compared to ester-containing analogs (e.g., phenylmethyl esters in ), which require protective groups during synthesis .
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